molecular formula C18H22N2O2S B2530481 [(4-Cyclohexylphenyl)sulfonyl](3-pyridylmethyl)amine CAS No. 692775-45-4

[(4-Cyclohexylphenyl)sulfonyl](3-pyridylmethyl)amine

Cat. No.: B2530481
CAS No.: 692775-45-4
M. Wt: 330.45
InChI Key: BITVMMPDOVZYON-UHFFFAOYSA-N
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Description

(4-Cyclohexylphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a cyclohexylphenyl moiety and a pyridylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexylphenyl)sulfonylamine typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 3-pyridylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Various substituted sulfonyl derivatives

Scientific Research Applications

(4-Cyclohexylphenyl)sulfonylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclohexylphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(4-Cyclohexylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds such as:

  • [(4-Cyclohexylphenyl)sulfonyl]amino)acetic acid
  • N,N′-bis(3-pyridylmethyl)amine

Uniqueness

The uniqueness of (4-Cyclohexylphenyl)sulfonylamine lies in its specific combination of a cyclohexylphenyl moiety with a pyridylmethylamine group, which imparts distinct chemical and biological properties compared to other sulfonyl compounds.

Properties

IUPAC Name

4-cyclohexyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-23(22,20-14-15-5-4-12-19-13-15)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h4-5,8-13,16,20H,1-3,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITVMMPDOVZYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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